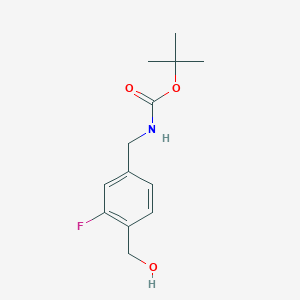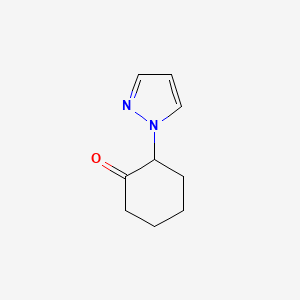![molecular formula C9H8N2O2 B13552345 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2825011-25-2](/img/structure/B13552345.png)
7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core with a methyl group at the 7th position and a carboxylic acid group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrrolo[1,2-c]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways. Its derivatives have shown potential as enzyme inhibitors and modulators of biological processes.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. For example, it has been shown to inhibit kinases, which play a crucial role in cell signaling and proliferation . The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate: This compound is an ester derivative of 7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid and shares a similar core structure.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a similar pyrimidine ring system but differ in the position and type of substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
2825011-25-2 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-4-8(9(12)13)10-5-11(6)7/h2-5H,1H3,(H,12,13) |
InChIキー |
QULWEYPATDDGNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C2N1C=NC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


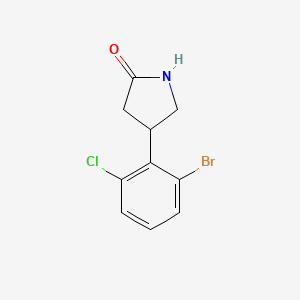
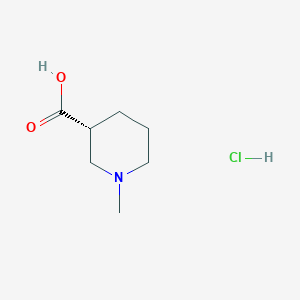
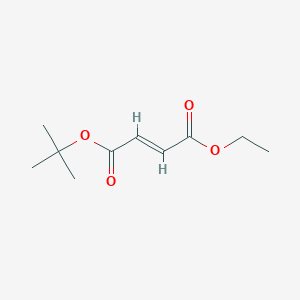
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)

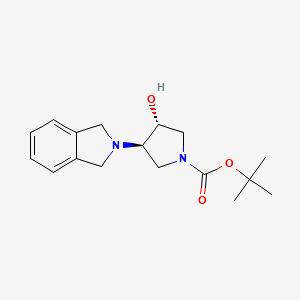

![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
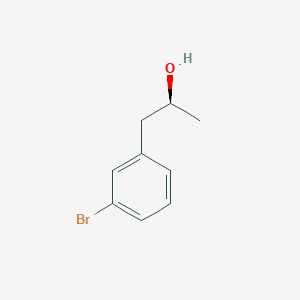
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)

